molecular formula C8H5ClN2O2 B167731 6-Chloroquinazoline-2,4(1H,3H)-dione CAS No. 1640-60-4

6-Chloroquinazoline-2,4(1H,3H)-dione

Cat. No. B167731
CAS RN: 1640-60-4
M. Wt: 196.59 g/mol
InChI Key: IGWJEWGQUFOVDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloroquinazoline-2,4(1H,3H)-dione is a chemical compound with the molecular formula C8H5ClN2O2 . It is used for research purposes .


Synthesis Analysis

The synthesis of 6-Chloroquinazoline-2,4(1H,3H)-dione involves a reaction with 2,3-Dimethylaniline in diethyl ether, water, and trichlorophosphate . The mixture is refluxed for several hours, then cooled and poured into a mixture of diethyl ether and water. The ether layer is washed, dried, filtered, and evaporated to yield the product .


Molecular Structure Analysis

The molecular structure of 6-Chloroquinazoline-2,4(1H,3H)-dione includes a benzene ring fused with a 2,4-pyrimidinedione ring . The compound has a molecular weight of 196.59 g/mol.


Physical And Chemical Properties Analysis

6-Chloroquinazoline-2,4(1H,3H)-dione is a solid at room temperature . It has a high GI absorption, is not BBB permeant, and is not a P-gp substrate . It has a Log Po/w (iLOGP) of 1.17, indicating its lipophilicity . Its water solubility is 0.607 mg/ml .

Scientific Research Applications

Synthetic Applications in Organic Chemistry

6-Chloroquinazoline-2,4(1H,3H)-dione has been utilized in various synthetic applications in organic chemistry. For instance, it serves as a precursor in the Copper(I)-Catalyzed [3 + 2] Cycloaddition reaction, forming 1,4-disubstituted 1,2,3-triazoles in moderate to excellent yields. This reaction demonstrates its utility in constructing complex heterocyclic structures, which are crucial in medicinal chemistry (Kafka et al., 2011). Additionally, it has been used in the synthesis of various substituted quinazoline derivatives, highlighting its versatility as a starting material for different synthetic pathways (Kuryazov et al., 2010).

Role in the Synthesis of Heterocyclic Compounds

6-Chloroquinazoline-2,4(1H,3H)-dione is integral in the synthesis of various heterocyclic compounds. It has been used to create diverse quinazoline derivatives with potential pharmacological properties. For example, its reactions with different nucleophilic agents lead to the formation of novel quinazoline-based structures, indicating its importance in the field of heterocyclic chemistry (Kuryazov et al., 2009).

Applications in Medicinal Chemistry

In medicinal chemistry, 6-Chloroquinazoline-2,4(1H,3H)-dione derivatives have shown promise in the development of new pharmacologically active agents. Derivatives of this compound have been synthesized and tested for their potential as ionotropic glutamate receptor antagonists. These studies provide insights into the therapeutic potential of 6-Chloroquinazoline-2,4(1H,3H)-dione derivatives in neuroprotection and the treatment of neurological disorders (Colotta et al., 2012).

Contribution to Green Chemistry

6-Chloroquinazoline-2,4(1H,3H)-dione has also played a role in the advancement of green chemistry. Efficient protocols for its synthesis using carbon dioxide and catalytic amounts of cesium carbonate have been developed. These methodologies are significant as they provide more environmentally friendly and sustainable ways to produce important chemical intermediates (Patil et al., 2008).

Antitumor Potential

The compound has been explored for its antitumor potential, with derivatives being synthesized and evaluated as potential antitumor agents. This underscores the significance of 6-Chloroquinazoline-2,4(1H,3H)-dione in the search for new and effective cancer treatments (Al-Romaizan et al., 2019).

Safety And Hazards

6-Chloroquinazoline-2,4(1H,3H)-dione is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . This indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

6-chloro-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-4-1-2-6-5(3-4)7(12)11-8(13)10-6/h1-3H,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGWJEWGQUFOVDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60307724
Record name 6-Chloroquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60307724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloroquinazoline-2,4(1H,3H)-dione

CAS RN

1640-60-4
Record name 1640-60-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194820
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Chloroquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60307724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Into a 500-mL 3-necked round-bottom flask, was placed a solution of 2-amino-5-chlorobenzoic acid (10 g, 58.48 mmol, 1.00 equiv) in water (100 mL), acetic acid (8 g, 133.33 mmol, 2.24 equiv). This was followed by the addition of NaOCN (8.2 g, 126.15 mmol, 2.13 equiv). The mixture was stirred for 30 mins at 30° C. To this was added sodium hydroxide (86 g, 2.15 mol, 37.00 equiv). The resulting solution was stirred overnight at 30° C. The solids were collected by filtration. The residue was dissolved in water. The pH value of the solution was adjusted to 7 with hydrogen chloride (12 mol/L). The solids were collected by filtration. This resulted in 5 g (44%) of 6-chloroquinazoline-2,4(1H,3H)-dione as a white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Name
Quantity
8.2 g
Type
reactant
Reaction Step Three
Quantity
86 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a solution of 5-chloroanthranilamide (3.4 g)in tetrahydrofuran (50 mL) was added phosgene (16 mL, 1.93M solution in toluene) via an addition funnel. The reaction mixture was stirred at room temperature for 4 hours and then heated to reflux for another two hours. The reaction mixture was concentrated to a total volume about 10 mL. After cooling, the title compound (3.72 g) having the following physical data, was collected by filtration and dried in vacuum.
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloroquinazoline-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
6-Chloroquinazoline-2,4(1H,3H)-dione
Reactant of Route 3
Reactant of Route 3
6-Chloroquinazoline-2,4(1H,3H)-dione
Reactant of Route 4
Reactant of Route 4
6-Chloroquinazoline-2,4(1H,3H)-dione
Reactant of Route 5
Reactant of Route 5
6-Chloroquinazoline-2,4(1H,3H)-dione
Reactant of Route 6
6-Chloroquinazoline-2,4(1H,3H)-dione

Citations

For This Compound
26
Citations
H Akgun, D Us Yilmaz, R Cetin Atalay… - Letters in Drug Design …, 2016 - ingentaconnect.com
A series of 6,7-disubstituted-3-{2-[4-(substituted)piperazin-1-yl]-2-oxoethyl}quinazoline- 2,4(1H,3H)-dione derivatives (7-34) were synthesized and their structures were elucidated on …
Number of citations: 13 www.ingentaconnect.com
WZ Zhang, H Li, Y Zeng, X Tao… - Chinese Journal of …, 2018 - Wiley Online Library
Quinazoline‐2,4(1H,3H)‐diones are core structural subunits frequently found in many biologically important compounds. The reaction of 2‐​aminobenzonitrile and CO 2 , which was …
Number of citations: 31 onlinelibrary.wiley.com
NR El-Brollosy - Journal of Chemical Research, 2007 - journals.sagepub.com
The synthesis is described of a series of new non-nucleoside analogues of the reverse transcriptase inhibitor TNK-651 from quinazoline-2,4(1H,3H)-diones. Compounds 2a–c were …
Number of citations: 8 journals.sagepub.com
NR El-Brollosy, MI Attia, AA El-Emam… - … Section E: Structure …, 2012 - scripts.iucr.org
In the title compound, C19H17ClN2O3, the conformation about the ethylene bond [1.333 (2) Å] is E. The ten atoms comprising the quinazoline ring are essentially planar (rms deviation …
Number of citations: 4 scripts.iucr.org
A Fujii, H Matsuo, JC Choi, T Fujitani, K Fujita - Tetrahedron, 2018 - Elsevier
By employing tetrabutylammonium fluoride (TBAF) as a catalyst, the various carboxylative cyclizations of the propargylic amines having internal alkynes with CO 2 proceeded to afford …
Number of citations: 31 www.sciencedirect.com
M Sharafi-Kolkeshvandi, F Nikpour - Chinese Chemical Letters, 2012 - Elsevier
A fast and efficient method is described for the one-pot synthesis of 2,4(1H,3H)-quinazolinediones by cyclization reaction of anthranilic acid derivatives with potassium cyanate and …
Number of citations: 21 www.sciencedirect.com
GY Zhao, LL Mu, L Ullah, M Wang… - Canadian Journal of …, 2019 - cdnsciencepub.com
In this study, pharmaceutically relevant quinazoline-2,4(1H,3H)-diones were synthesized eco-efficiently by cycloaddition of CO 2 and 2-aminobenzonitrile in water, catalyzed by …
Number of citations: 4 cdnsciencepub.com
J Gao, LN He, CX Miao, S Chanfreau - Tetrahedron, 2010 - Elsevier
Guanidines were proved to be efficient catalysts for the chemical fixation of carbon dioxide with 2-aminobenzonitriles under solvent-free conditions. Notably, the catalysts with low …
Number of citations: 107 www.sciencedirect.com
AA Mohammadi - Journal of Heterocyclic Chemistry, 2017 - Wiley Online Library
A facile, rapid and one‐pot procedure for the synthesis of some new 2,4(1H,3H)‐quinazolinediones is described. The method involves the one‐pot condensation of isatoic anhydride, …
Number of citations: 10 onlinelibrary.wiley.com
H Chen, P Li, R Qin, H Yan, G Li, H Huang - Acs omega, 2020 - ACS Publications
The one-pot synthesis of quinazoline-2,4-diones was developed in the presence of 4-dimethylaminopyridine (DMAP) by metal-free catalysis. The commercially available (Boc) 2 O …
Number of citations: 13 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.